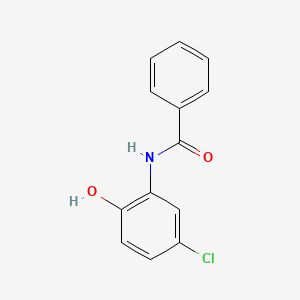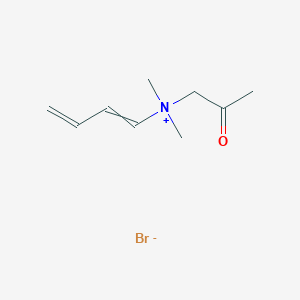
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is an organic compound with a complex structure that includes both aminium and bromide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide typically involves a multi-step process. One common method includes the reaction of N,N-dimethylamine with 2-oxopropyl bromide to form the intermediate N,N-dimethyl-N-(2-oxopropyl)amine. This intermediate is then reacted with buta-1,3-diene under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aminium compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of the aminium group allows for interactions with negatively charged sites on proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N-(2-oxopropyl)amine
- Buta-1,3-diene
- N,N-Dimethylamine
Uniqueness
N,N-Dimethyl-N-(2-oxopropyl)buta-1,3-dien-1-aminium bromide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both aminium and bromide groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
105775-43-7 |
|---|---|
Fórmula molecular |
C9H16BrNO |
Peso molecular |
234.13 g/mol |
Nombre IUPAC |
buta-1,3-dienyl-dimethyl-(2-oxopropyl)azanium;bromide |
InChI |
InChI=1S/C9H16NO.BrH/c1-5-6-7-10(3,4)8-9(2)11;/h5-7H,1,8H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
HCLRAZSDDNKWPX-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C[N+](C)(C)C=CC=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


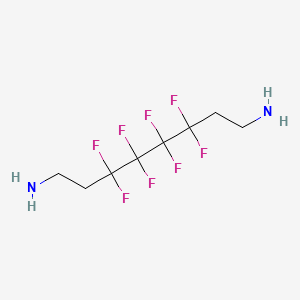
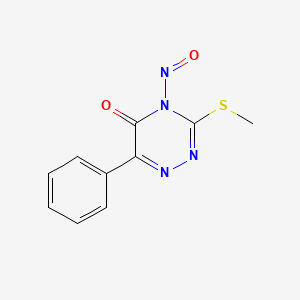
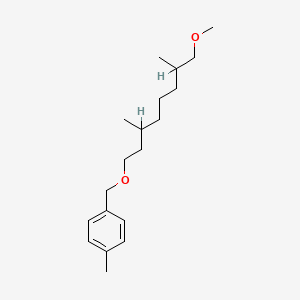
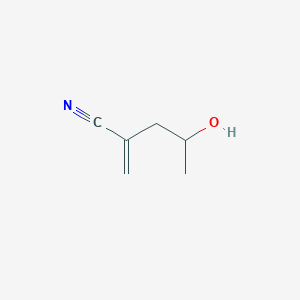
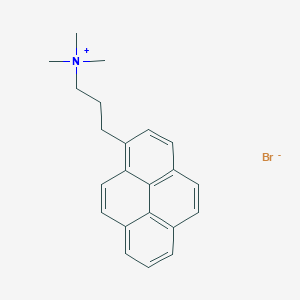

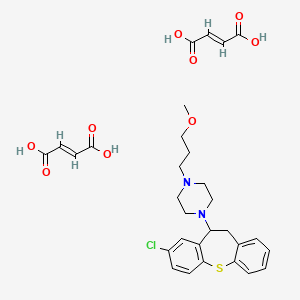
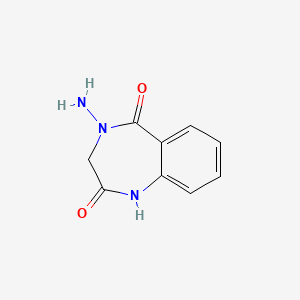
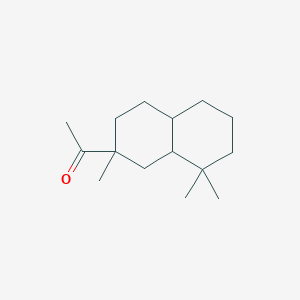
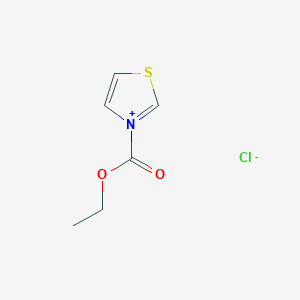
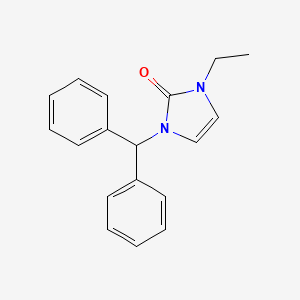
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

